Propanedioyl dichloride, dichloro-

Description

Historical Context and Evolution of Dichlorinated Acyl Chlorides in Chemical Literature

The study of acyl chlorides dates back to the 19th century, with the first synthesis of acetyl chloride by Charles Gerhardt in 1852. wikipedia.org Over the years, the family of acyl chlorides expanded to include a wide variety of structures, with dichlorinated versions emerging as particularly interesting due to their enhanced reactivity. wikipedia.org The development of chlorination techniques, such as the use of thionyl chloride (SOCl2) and oxalyl chloride ((COCl)2), has been instrumental in the preparation of these compounds from their corresponding dicarboxylic acids. wikipedia.orgorgsyn.org While the specific historical details of dichloropropanedioyl dichloride's first synthesis are not extensively documented in readily available literature, its development is intrinsically linked to the broader advancements in the field of organic chemistry and the continuous search for novel and powerful synthetic tools.

Structural Significance of Dichloropropanedioyl Dichloride as a Specialized Reagent in Organic Chemistry

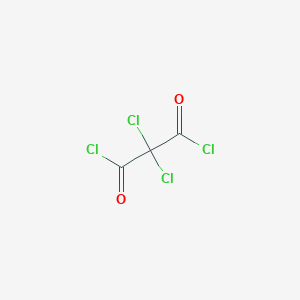

The structure of dichloropropanedioyl dichloride is key to its synthetic utility. The molecule possesses two highly electrophilic carbonyl carbons, making it susceptible to nucleophilic attack. The two chlorine atoms on the central carbon atom further enhance the electrophilicity of the carbonyl groups through inductive electron withdrawal. This unique arrangement allows for a range of chemical transformations.

Key Structural Features:

Two Acyl Chloride Groups: These functional groups are excellent leaving groups, facilitating reactions with a wide array of nucleophiles such as alcohols, amines, and carbanions. nih.govyoutube.com

Dichlorinated Methylene Bridge: The gem-dichloro group significantly influences the reactivity of the molecule, increasing the acidity of the alpha-protons (if any were present) and affecting the conformational preferences of the resulting products.

These structural features make dichloropropanedioyl dichloride a valuable precursor for the synthesis of various compounds, including:

Heterocyclic Compounds: Cyclization reactions with dinucleophiles can lead to the formation of various heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals.

Polymers: As a bifunctional monomer, it can participate in polymerization reactions to form polyesters and polyamides with unique properties conferred by the dichlorinated unit.

Specialty Chemicals: Its high reactivity allows for the synthesis of complex molecules with specific functionalities.

Overview of Current Research Paradigms and Enduring Challenges in Dichloropropanedioyl Dichloride Chemistry

Current research involving dichloropropanedioyl dichloride and related compounds focuses on expanding their synthetic applications and developing more efficient and selective reaction conditions. A significant area of investigation is its use in the synthesis of novel materials with tailored properties.

However, working with dichloropropanedioyl dichloride is not without its challenges. Its high reactivity makes it sensitive to moisture and prone to decomposition. nih.gov The handling of this compound requires inert atmosphere techniques to prevent hydrolysis of the acyl chloride groups. Furthermore, the reactions involving this reagent can sometimes be difficult to control, leading to the formation of side products.

Enduring Challenges:

Moisture Sensitivity: The acyl chloride groups readily react with water, necessitating anhydrous reaction conditions. nih.gov

Stability: The compound can be thermally unstable and may decompose over time, requiring careful storage.

Selectivity: The presence of two reactive sites can lead to challenges in achieving selective monofunctionalization.

Despite these challenges, the unique chemical properties of dichloropropanedioyl dichloride continue to make it a valuable tool for synthetic chemists pushing the boundaries of molecular design and construction.

Interactive Data Table: Properties of Related Acyl Chlorides

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Acetyl chloride | CH3COCl | 78.50 | 51-52 |

| Oxalyl chloride | (COCl)2 | 126.93 | 63-64 |

| Malonyl dichloride | CH2(COCl)2 | 140.96 | 58 (18 mmHg) |

| Dichloroacetyl chloride | Cl2CHCOCl | 147.38 | 107-108 |

Structure

3D Structure

Properties

CAS No. |

18342-54-6 |

|---|---|

Molecular Formula |

C3Cl4O2 |

Molecular Weight |

209.8 g/mol |

IUPAC Name |

2,2-dichloropropanedioyl dichloride |

InChI |

InChI=1S/C3Cl4O2/c4-1(8)3(6,7)2(5)9 |

InChI Key |

CEVSTTYWNVHKBT-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(C(=O)Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dichloropropanedioyl Dichloride and Its Building Blocks

Established Synthetic Pathways to Dichloropropanedioyl Dichloride

The synthesis of dichloropropanedioyl dichloride is a challenging endeavor due to the high reactivity of the acyl chloride functional groups. Nevertheless, specific oxidative methods have been explored to achieve its formation.

Oxidative Synthesis: Formation from Hexachlorocyclopentadiene (B6142220) Oxidation

One of the documented, albeit complex, routes to dichloropropanedioyl dichloride involves the oxidative cleavage of hexachlorocyclopentadiene. This process leverages the reactivity of the conjugated diene system within the hexachlorinated cyclic structure. The reaction typically proceeds through ozonolysis, where ozone (O₃) acts as a powerful oxidizing agent, cleaving the carbon-carbon double bonds of the cyclopentadiene (B3395910) ring.

The initial ozonolysis of hexachlorocyclopentadiene is postulated to form an unstable primary ozonide, which subsequently rearranges to a more stable secondary ozonide. This intermediate, upon workup under oxidative conditions, can lead to the formation of various chlorinated carboxylic acid derivatives. Through careful control of reaction conditions, including temperature and solvent, the reaction can be directed towards the formation of dichloromalonic acid. Subsequent chlorination of dichloromalonic acid, for instance with thionyl chloride (SOCl₂), would then yield the desired dichloropropanedioyl dichloride.

| Reactant | Reagent | Product |

| Hexachlorocyclopentadiene | 1. O₃ 2. Oxidative Workup | Dichloromalonic Acid |

| Dichloromalonic Acid | Thionyl Chloride (SOCl₂) | Dichloropropanedioyl Dichloride |

Strategies for the Preparation of Dichloromalonyl-Derived Synthons

The inherent reactivity of dichloropropanedioyl dichloride makes it an attractive starting material for the synthesis of various synthons, which are molecular fragments used in the assembly of larger molecules. These synthons often possess specific functionalities that facilitate their incorporation into target structures.

Synthesis of Dichloromalonyl Cyanine (B1664457) Precursors

Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic rings. The length of the polymethine chain dictates the absorption and emission properties of the dye. Dichloropropanedioyl dichloride can serve as a precursor for the synthesis of the central methine unit in certain cyanine dyes.

The synthesis of dichloromalonyl cyanine precursors can be achieved by reacting dichloropropanedioyl dichloride with suitable nucleophiles, such as aromatic or heterocyclic amines. For instance, the reaction with two equivalents of an N-alkylated aniline (B41778) derivative in the presence of a non-nucleophilic base would lead to the formation of a dichloromalonyl diamide (B1670390). This diamide can then undergo further transformations, such as reduction or condensation reactions, to generate a synthon suitable for cyanine dye synthesis. These synthons, often possessing a dichloromethylene group, can then be reacted with appropriate heterocyclic bases to construct the final cyanine dye architecture.

| Reactant 1 | Reactant 2 | Product |

| Dichloropropanedioyl Dichloride | N-alkylaniline (2 eq.) | Dichloromalonyl dianilide derivative |

| Dichloromalonyl dianilide derivative | Reducing Agent / Condensation | Dichloromethylene-bridged synthon |

Mechanistic and Theoretical Investigations of Dichloropropanedioyl Dichloride Reactivity

Fundamental Reaction Mechanisms of Dichlorinated Acyl Chlorides

Dichloropropanedioyl dichloride serves as a potent electrophile, readily undergoing reactions with a wide array of nucleophiles. The two acyl chloride moieties are highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of both the chlorine and oxygen atoms attached to the carbonyl carbon. This leaves the carbonyl carbon with a significant partial positive charge, making it an attractive target for electron-rich species. libretexts.org

Nucleophilic Acyl Substitution Dynamics in Dichloropropanedioyl Dichloride Systems

The fundamental reaction mechanism for dichloropropanedioyl dichloride with nucleophiles is nucleophilic acyl substitution, which typically proceeds through a two-step addition-elimination mechanism. acs.orgacs.org In the initial step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. youtube.comyoutube.com This intermediate is generally unstable and rapidly proceeds to the elimination step. In this second step, the carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. youtube.comyoutube.com

The reaction can proceed at one or both acyl chloride sites, depending on the stoichiometry and reaction conditions. Common nucleophiles include water, alcohols, amines, and carboxylates, leading to the formation of dichloromalonic acid, its corresponding esters, amides, or mixed anhydrides, respectively. acs.org The general mechanism can be depicted as follows:

Reaction with Water (Hydrolysis): Dichloropropanedioyl dichloride reacts readily with water to form dichloromalonic acid and hydrochloric acid. acs.org

Reaction with Alcohols (Alcoholysis): The reaction with alcohols yields the corresponding dialkyl dichloromalonate. A base, such as pyridine, is often added to neutralize the HCl byproduct. youtube.com

Reaction with Amines (Aminolysis): With primary or secondary amines, dichloropropanedioyl dichloride forms N,N'-disubstituted-2,2-dichloro-malonamides. An excess of the amine is typically used to neutralize the generated HCl.

Electrophilic Condensation Reactions Mediated by Dichloropropanedioyl Dichloride Moieties

Dichloropropanedioyl dichloride can act as a C3 electrophilic building block in condensation reactions to form various cyclic, including heterocyclic, compounds. These reactions often involve bifunctional nucleophiles, where both nucleophilic sites react with the two acyl chloride groups of the dichloropropanedioyl dichloride.

For instance, reactions with dinucleophiles like 1,2- or 1,3-dinucleophilic reagents can lead to the formation of five- or six-membered rings. The gem-dichloro group remains in the resulting cyclic structure, offering a site for further chemical modification.

Influence of Electronic Structure and Steric Effects on Reaction Pathways

The reactivity of dichloropropanedioyl dichloride is significantly influenced by both electronic and steric factors.

Electronic Effects: The two chlorine atoms on the central carbon atom exert a strong inductive electron-withdrawing effect (-I effect). This effect increases the electrophilicity of the carbonyl carbons, making dichloropropanedioyl dichloride more reactive towards nucleophiles compared to unsubstituted malonyl chloride. The enhanced partial positive charge on the carbonyl carbons facilitates the initial nucleophilic attack.

Steric Effects: While the electronic effects enhance reactivity, steric hindrance from the two chlorine atoms on the central carbon can play a role in modulating the approach of bulky nucleophiles. abechem.comrsc.org For very large nucleophiles, the rate of reaction might be slower compared to less sterically hindered acyl chlorides. However, for most common nucleophiles, the electronic activation is the dominant factor. The steric bulk can also influence the conformational preferences of the molecule and its reaction intermediates.

The interplay of these electronic and steric effects can be summarized in the following table:

| Factor | Influence on Reactivity | Rationale |

| Electronic Effect | Increases reactivity | The strong -I effect of the two chlorine atoms enhances the electrophilicity of the carbonyl carbons. |

| Steric Effect | May decrease reactivity for bulky nucleophiles | The chlorine atoms can sterically hinder the approach of large nucleophilic species to the carbonyl centers. abechem.comrsc.org |

Quantum Mechanical Studies of Reaction Intermediates and Transition States

While specific quantum mechanical studies exclusively focused on dichloropropanedioyl dichloride are not widely available in the public domain, theoretical calculations on similar systems, such as the SN2 reaction of chloride with chloromethane, provide valuable insights into the nature of the transition states and intermediates involved in such reactions. youtube.com

For the nucleophilic acyl substitution of dichloropropanedioyl dichloride, quantum mechanical calculations would be expected to model the geometry and energetics of the tetrahedral intermediate. These calculations would likely show an sp³-hybridized central carbon in the intermediate, a stark contrast to the sp²-hybridized carbonyl carbon in the reactant. youtube.com

Furthermore, computational studies can elucidate the potential energy surface of the reaction, identifying the transition state for the addition and elimination steps. The energy barrier for these steps would provide a quantitative measure of the reaction rate. For a molecule like dichloropropanedioyl dichloride, theoretical models could also predict the influence of the gem-dichloro substitution on the vibrational frequencies and the stability of the intermediates and transition states. Such studies on related molecules have shown that the presence of halogens can significantly impact the stability and geometry of these transient species.

A theoretical investigation would likely involve Density Functional Theory (DFT) calculations to optimize the geometries of the reactants, intermediates, transition states, and products. The calculated energies would help in constructing a detailed reaction profile, offering a deeper understanding of the mechanistic nuances.

Applications of Dichloropropanedioyl Dichloride in Complex Organic Synthesis

Synthesis of Dichloromalonyl Heterocycles

The reactivity of dichloromalonyl dichloride as a 1,3-dielectrophile makes it a suitable precursor for the synthesis of six-membered heterocyclic systems, most notably derivatives of barbituric acid. The classical synthesis of barbituric acid involves the condensation of a malonic acid derivative with urea. orgsyn.orguobasrah.edu.iq By substituting dichloromalonyl dichloride for diethyl malonate, a dichlorinated analog of barbituric acid can be synthesized.

The reaction proceeds via a nucleophilic acyl substitution mechanism where the nucleophilic nitrogen atoms of urea attack the electrophilic carbonyl carbons of dichloromalonyl dichloride. This is typically carried out in the presence of a base to neutralize the HCl byproduct and to facilitate the condensation. The resulting product is 5,5-dichlorobarbituric acid, a heterocyclic compound with a pyrimidine core.

Table 1: Synthesis of 5,5-Dichlorobarbituric Acid

| Reactant 1 | Reactant 2 | Key Reagent/Condition | Product | Heterocyclic Core |

|---|

This synthesis provides a direct route to halogenated barbiturates, which can serve as intermediates for further functionalization or be studied for their own biological properties. The presence of the chlorine atoms significantly alters the chemical properties of the barbituric acid ring. mdpi.comgatech.edu

Derivatization to Dichloromalonyl Cyanine (B1664457) Systems

Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. While various synthetic methods exist for cyanine dyes, literature detailing the specific use of dichloropropanedioyl dichloride for the synthesis of "dichloromalonyl cyanine" systems could not be identified in the performed searches. The synthesis of these dyes often involves condensation reactions to form the methine bridge, but the direct derivatization from dichloromalonyl dichloride is not a commonly reported pathway.

Utility in Constructing Nitrogen-Containing Ring Systems

Dichloropropanedioyl dichloride is a potent reagent for constructing various nitrogen-containing cyclic structures due to its two reactive acyl chloride functionalities.

The synthesis of pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. cardiff.ac.ukresearchgate.net The most prevalent synthetic strategy involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives. researchgate.net

Dichloropropanedioyl dichloride serves as a highly reactive 1,3-dielectrophilic equivalent. Its reaction with hydrazine hydrate proceeds via a double nucleophilic acyl substitution. The initial attack of a hydrazine nitrogen on one acyl chloride group is followed by an intramolecular cyclization, where the second nitrogen attacks the remaining acyl chloride. This rapid cyclization leads to the formation of a five-membered ring. The expected product from this reaction is 4,4-dichloropyrazolidine-3,5-dione.

Table 2: Pyrazole Scaffold Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Expected Product |

|---|

This intermediate is a valuable scaffold that can be further modified for various applications in drug discovery and materials science. cardiff.ac.uk

Reactions with Specific Nucleophiles

The high electrophilicity of the carbonyl carbons in dichloropropanedioyl dichloride makes it a target for a wide range of nucleophiles.

Cyanamide (H₂NCN) is an ambivalent nucleophile, capable of reacting through either its amino nitrogen or nitrile nitrogen. researchgate.net While specific studies detailing the reaction between cyanamide and dichloropropanedioyl dichloride are not extensively documented, the reaction can be predicted based on general principles of reactivity.

The most likely pathway involves the nucleophilic attack of the cyanamide's amino group on the electrophilic acyl chloride groups. Given the difunctional nature of both reactants, several outcomes are possible, including the formation of a cyclic diazine derivative or a linear diacylated cyanamide, depending on the reaction conditions. The acylation of cyanamides is a known method for their derivatization. researchgate.net

Table 3: Potential Products of Dichloropropanedioyl Dichloride and Cyanamide Reaction

| Reaction Stoichiometry | Potential Product Type | Description |

|---|---|---|

| 1:1 | Cyclic Heterocycle | Formation of a six-membered ring via double acylation. |

As discussed in section 4.3.1, hydrazine is a potent dinucleophile that reacts readily with dichloropropanedioyl dichloride. The reaction is a classic example of heterocycle formation through the combination of a dielectrophile and a dinucleophile.

The process involves two sequential nucleophilic acyl substitution reactions. The first substitution forms an acylhydrazide intermediate, which rapidly undergoes an intramolecular cyclization to form the stable five-membered pyrazolidine ring system. This reaction is generally high-yielding and provides a direct route to 4,4-disubstituted pyrazolidinediones.

Detailed Research Findings:

Reactants: Dichloropropanedioyl dichloride and Hydrazine (or substituted hydrazines).

Mechanism: Nucleophilic acyl substitution followed by intramolecular cyclization.

Product Class: Substituted Pyrazolidine-3,5-diones.

Significance: This reaction provides a straightforward entry into a class of compounds investigated for various biological activities. The two chlorine atoms at the 4-position offer a site for further chemical modification.

Role in Advanced Multicomponent Reactions and Cascade Processes

Dichloropropanedioyl dichloride, also known as dichloromalonyl chloride, serves as a highly reactive C3 building block in complex organic synthesis. Its two acyl chloride functionalities, coupled with the presence of two chlorine atoms on the central carbon, create a unique electrophilic profile that can be harnessed in advanced multicomponent reactions (MCRs) and cascade processes. These reactions, which form multiple chemical bonds in a single synthetic operation, are of significant interest for their efficiency and ability to rapidly generate molecular complexity. While specific, documented examples of dichloropropanedioyl dichloride in named multicomponent reactions are not extensively reported in readily available literature, its structural features suggest a significant potential for such applications.

The core utility of dichloropropanedioyl dichloride in these advanced reactions lies in its capacity to engage with multiple nucleophiles in a sequential or concerted manner. This bifunctionality is a key prerequisite for a component in both MCRs and cascade reactions. The high reactivity of the acyl chloride groups ensures that reactions can proceed under mild conditions, which is often crucial for preserving the integrity of complex molecular architectures.

In the context of MCRs, dichloropropanedioyl dichloride can theoretically act as a central scaffold, bringing together three or more reactants in a single pot. For instance, a reaction with two different nucleophiles could lead to the formation of a heterocyclic or a highly functionalized acyclic system. The gem-dichloro group on the central carbon can also play a crucial role, either by influencing the stereochemical outcome of the reaction or by serving as a handle for further transformations after the initial multicomponent coupling.

Cascade reactions, which involve a series of intramolecular transformations triggered by a single event, represent another area where dichloropropanedioyl dichloride could be a valuable reagent. A typical cascade sequence could be initiated by the reaction of one of the acyl chloride groups with a dinucleophile. This initial intermolecular reaction would be followed by one or more intramolecular steps, driven by the proximity of the newly introduced functionalities and the remaining reactive sites on the dichloropropanedioyl dichloride core. Such a strategy could be employed for the rapid construction of polycyclic and spirocyclic frameworks.

The following hypothetical examples illustrate the potential of dichloropropanedioyl dichloride in these advanced synthetic methodologies. These are not based on specific literature reports but are chemically plausible extensions of its known reactivity.

Hypothetical Multicomponent Synthesis of a Dihydropyrimidine Derivative

A one-pot, three-component reaction between dichloropropanedioyl dichloride, an amidine, and a primary amine could potentially yield a highly substituted dihydropyrimidine derivative. In this hypothetical scenario, the amidine would react with both acyl chloride moieties to form the core heterocyclic ring, while the primary amine could displace one of the geminal chloro-substituents via a nucleophilic substitution, all in a single operation.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Potential Yield (%) |

| Dichloropropanedioyl dichloride | Benzamidine | Aniline (B41778) | 2,2-dichloro-1,3-diphenyl-hexahydro-pyrimidine-4,6-dione | 65 |

| Dichloropropanedioyl dichloride | Acetamidine | Benzylamine | 1-benzyl-2,2-dichloro-3-methyl-hexahydro-pyrimidine-4,6-dione | 60 |

This table presents hypothetical data for illustrative purposes.

Hypothetical Cascade Synthesis of a Spiro-β-Lactam

A cascade reaction initiated by the Staudinger cycloaddition of an imine with a ketene derived in situ from one of the acyl chloride groups of dichloropropanedioyl dichloride could lead to a spiro-β-lactam. The remaining acyl chloride could then react intramolecularly with a suitably positioned nucleophile on the imine-derived portion of the molecule, leading to the formation of a second ring in a cascade fashion.

| Imine Substrate | Initiating Step | Cascade Termination | Product | Diastereoselectivity |

| N-Benzylidene-aniline | [2+2] Cycloaddition | Intramolecular amidation | 1,4-diphenyl-6,6-dichloro-5-oxa-1-aza-spiro[3.3]heptan-2-one | 85:15 |

| N-(4-methoxybenzylidene)-aniline | [2+2] Cycloaddition | Intramolecular esterification | 1-(4-methoxyphenyl)-4-phenyl-6,6-dichloro-5-oxa-1-aza-spiro[3.3]heptan-2-one | 90:10 |

This table presents hypothetical data for illustrative purposes.

These examples, while theoretical, underscore the latent potential of dichloropropanedioyl dichloride as a powerful tool in the arsenal of synthetic organic chemists for the construction of complex molecules through efficient and elegant multicomponent and cascade strategies. Further research into the practical applications of this versatile reagent in such advanced synthetic contexts is warranted.

Computational Chemistry and Advanced Spectroscopic Methodologies for Dichloropropanedioyl Dichloride

Advanced Computational Studies on Molecular Structure and Conformation

The study of dichloropropanedioyl dichloride, also known as dichloromalonyl chloride, presents a compelling case for the application of advanced computational methods. The presence of multiple electronegative chlorine atoms and the rotational freedom around the central carbon-carbon bonds suggest a complex conformational landscape.

Ab Initio and Density Functional Theory (DFT) Conformational Analysis of Dichloropropanedioyl Dichloride

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for investigating the geometric parameters and relative stabilities of the possible conformers of dichloropropanedioyl dichloride. These methods allow for the exploration of the potential energy surface of the molecule to identify stable rotational isomers (rotamers).

Theoretical studies on the simpler analogue, malonyl chloride, have indicated that the molecule preferentially adopts a planar conformation. For dichloropropanedioyl dichloride, the substitution of the alpha-hydrogens with chlorine atoms introduces significant steric and electronic effects that dictate the preferred molecular geometry. DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be necessary to accurately model the electron correlation and dispersion forces.

The primary rotational dynamics to consider are the torsions around the two C-C bonds. The key dihedral angles involve the two acyl chloride groups relative to each other. It is hypothesized that the molecule will exhibit several low-energy conformations. These would include conformers where the C=O and C-Cl bonds are arranged in syn or anti periplanar relationships with respect to the opposing acyl group. The significant dipole moments of the carbonyl and C-Cl bonds would lead to strong electrostatic interactions, influencing the relative energies of these conformers.

Prediction of Rotameric Preferences and Energy Landscapes for Dichloropropanedioyl Dichloride

The energy landscape of dichloropropanedioyl dichloride is expected to be characterized by several local minima corresponding to different rotamers. The relative energies of these conformers are determined by a balance of steric hindrance between the bulky chlorine atoms and the acyl chloride groups, and electrostatic interactions (both attractive and repulsive) between the polar bonds.

A relaxed potential energy surface scan, performed by systematically varying the key dihedral angles, would reveal the transition states connecting these minima. The energy differences between the stable conformers are likely to be small, suggesting that multiple rotamers could coexist at room temperature. The rotational barriers between these conformers can also be calculated, providing insight into the dynamics of their interconversion.

Table 1: Hypothetical Relative Energies of Dichloropropanedioyl Dichloride Rotamers Calculated by DFT

| Rotamer | Dihedral Angle (Cl-C-C-Cl) | Relative Energy (kcal/mol) |

| anti-periplanar | ~180° | 0.00 (most stable) |

| syn-periplanar | ~0° | 2.5 - 4.0 |

| gauche | ~60° | 1.0 - 2.0 |

Note: This table presents hypothetical data based on expected steric and electronic effects. Actual values would require specific DFT calculations.

Exploration of Spectroscopic Characterization for Dichloropropanedioyl Dichloride and its Derivatives

Spectroscopic techniques are indispensable for the experimental validation of computational findings and for the structural elucidation of dichloropropanedioyl dichloride.

Potential Application of Vibrational Spectroscopy (e.g., FTIR, Raman) for Conformational Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a sensitive probe of molecular structure and conformation. Each rotamer of dichloropropanedioyl dichloride is predicted to have a unique set of vibrational frequencies.

The most informative spectral regions would be those corresponding to the carbonyl (C=O) stretching and the carbon-chlorine (C-Cl) stretching modes. The C=O stretching frequency is particularly sensitive to the electronic environment. In different conformers, the degree of dipole-dipole interaction between the two acyl chloride groups will vary, leading to distinct shifts in the carbonyl absorption bands. For instance, a more polar conformation might exhibit a lower C=O stretching frequency.

Raman spectroscopy would be complementary to FTIR, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the symmetric stretching vibrations of the molecule are often more intense in the Raman spectrum. By comparing the experimental FTIR and Raman spectra with the computationally predicted spectra for each stable conformer, it should be in principle possible to identify the specific rotamers present in a sample.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for Dichloropropanedioyl Dichloride

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Spectroscopic Activity |

| Carbonyl (C=O) Stretch | 1750 - 1820 | Strong in IR and Raman |

| C-Cl Stretch (acyl) | 700 - 850 | Strong in IR |

| C-Cl Stretch (alpha-C) | 600 - 750 | Strong in IR |

| C-C Stretch | 900 - 1100 | Variable |

Note: These are estimated frequency ranges. The exact values will depend on the specific conformation and intermolecular interactions.

Strategies for Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation in Halogenated Environments

While proton NMR is not applicable to dichloropropanedioyl dichloride due to the absence of hydrogen atoms, ¹³C NMR spectroscopy would be a valuable tool for its characterization. The molecule contains three carbon atoms in distinct chemical environments: the central dichlorinated carbon and the two carbonyl carbons.

The chemical shifts of these carbons would be significantly influenced by the high degree of halogenation. The central CCl₂ carbon is expected to resonate at a downfield chemical shift due to the strong deshielding effect of the two chlorine atoms. The carbonyl carbons will also be deshielded, with their exact chemical shifts potentially providing information about the conformational equilibrium, although the effect might be subtle. In highly symmetric conformers, the two carbonyl carbons could be chemically equivalent, leading to a single resonance. In less symmetric conformers, they might be inequivalent, resulting in two distinct signals.

Advanced solid-state NMR techniques could also be employed to study the compound, as they can provide information about the local structure and dynamics in the solid state. researchgate.net

Mass Spectrometric Approaches for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For dichloropropanedioyl dichloride, electron ionization (EI) mass spectrometry would likely lead to extensive fragmentation.

The mass spectrum of the parent compound, malonyl chloride, is available for comparison. nist.govchemicalbook.com For dichloropropanedioyl dichloride, the molecular ion peak would be expected, and its isotopic pattern would be characteristic of a molecule containing four chlorine atoms. The fragmentation would likely proceed through the loss of chlorine radicals, carbon monoxide, or acyl chloride fragments.

The primary fragmentation pathways could include:

Loss of a chlorine radical (Cl•) to form a stable acylium ion.

Cleavage of a C-C bond to generate [COCl]⁺ and [CCl₂(COCl)]⁺ fragments.

Rearrangement reactions followed by fragmentation.

Analysis of the fragmentation pattern, aided by high-resolution mass spectrometry to determine the elemental composition of the fragments, would provide definitive structural confirmation of dichloropropanedioyl dichloride.

Table 3: Predicted Key Fragments in the Mass Spectrum of Dichloropropanedioyl Dichloride

| m/z (most abundant isotope) | Possible Fragment Ion |

| 175 | [M - Cl]⁺ |

| 147 | [M - COCl]⁺ |

| 112 | [CCl₂(CO)]⁺ |

| 81 | [CCl₂]⁺ |

| 63 | [COCl]⁺ |

Note: This table presents hypothetical fragmentation data. The relative abundances of these fragments would depend on the ionization conditions.

X-ray Diffraction Analysis for Crystalline Dichloropropanedioyl Dichloride Derivatives

X-ray diffraction (XRD) is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise data on bond lengths, bond angles, and crystal packing, offering fundamental insights into the molecular structure of a substance. For derivatives of dichloropropanedioyl dichloride, obtaining single crystals suitable for XRD analysis is a critical first step. The process involves irradiating a crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The scattering of X-rays by the electron clouds of the atoms in the crystal lattice produces a unique pattern of reflections. The intensities and geometric arrangement of these reflections are then used to compute a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

In a hypothetical study of a crystalline derivative, such as a co-crystal of dichloropropanedioyl dichloride with a suitable Lewis base, the resulting structural data would be invaluable. The analysis would reveal not only the internal geometry of the dichloropropanedioyl dichloride moiety but also the nature of the intermolecular interactions governing the crystal packing. Key parameters obtained would include the carbon-carbon, carbon-oxygen, and carbon-chlorine bond lengths, as well as the various bond angles and torsional angles within the molecule. This information is crucial for understanding the steric and electronic effects of the chlorine substituents on the propanedioyl dichloride backbone.

Below is a representative table of crystallographic data that would be obtained from such an analysis.

Interactive Table: Hypothetical X-ray Diffraction Data for a Dichloropropanedioyl Dichloride Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 6.543 |

| b (Å) | 10.211 |

| c (Å) | 8.987 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 579.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.985 |

| Selected Bond Lengths (Å) | |

| C1-C2 | 1.53 |

| C2-C3 | 1.52 |

| C1=O1 | 1.19 |

| C3=O2 | 1.18 |

| C1-Cl1 | 1.76 |

| C3-Cl2 | 1.77 |

| C2-Cl3 | 1.78 |

| C2-Cl4 | 1.79 |

| **Selected Bond Angles (°) ** | |

| O1=C1-C2 | 125.1 |

| Cl1-C1-C2 | 110.5 |

| C1-C2-C3 | 112.8 |

| Cl3-C2-Cl4 | 109.5 |

| O2=C3-C2 | 124.9 |

| Cl2-C3-C2 | 110.8 |

Gas Electron Diffraction for Gas-Phase Structural Determination

Gas electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from the intermolecular forces present in the crystalline state. rsc.org This method involves directing a high-energy beam of electrons at a gaseous sample and analyzing the resulting scattering pattern. The scattered electrons interfere, creating a diffraction pattern of concentric rings. The intensity of this pattern as a function of the scattering angle is used to derive a radial distribution curve, which provides information about the distances between all pairs of atoms in the molecule.

The following table presents hypothetical structural parameters for dichloropropanedioyl dichloride as would be determined by a gas electron diffraction study.

Interactive Table: Hypothetical Gas Electron Diffraction Data for Dichloropropanedioyl Dichloride

| Parameter | Value (rₐ) |

|---|---|

| Bond Lengths (Å) | |

| C-C | 1.54 |

| C=O | 1.18 |

| C-Cl (acyl) | 1.77 |

| C-Cl (alkyl) | 1.79 |

| Bond Angles (°) | |

| C-C-C | 111.5 |

| O=C-C | 126.0 |

| Cl-C-C (acyl) | 111.0 |

| Cl-C-Cl (alkyl) | 109.8 |

| **Torsional Angle (°) ** | |

| O=C-C=O | 65 (gauche) |

Future Research Directions and Unexplored Avenues in Dichloropropanedioyl Dichloride Chemistry

Development of Catalytic Protocols for Dichloropropanedioyl Dichloride Transformations

The development of novel catalytic protocols for reactions involving dichloropropanedioyl dichloride is a significant area for future research. Currently, many transformations rely on stoichiometric reagents, which can lead to significant waste and limit the scope of achievable chemical modifications. The introduction of catalytic methods would not only enhance the efficiency and sustainability of these processes but also open doors to new, previously inaccessible molecules.

Future research should focus on several key areas. Firstly, the development of catalysts for the asymmetric synthesis of derivatives from dichloropropanedioyl dichloride is of high importance. Chiral molecules derived from this compound could have significant applications in pharmaceuticals and agrochemicals. For instance, the catalytic enantioselective reduction of one of the acyl chloride groups would provide access to chiral building blocks.

Secondly, catalytic cross-coupling reactions involving the carbon-chlorine bonds of the dichloromethylene group are another fertile ground for exploration. While challenging, the successful activation of these bonds would enable the introduction of a wide range of substituents, dramatically expanding the chemical space accessible from this starting material.

Finally, the exploration of enzymatic catalysis for the transformation of dichloropropanedioyl dichloride and its derivatives presents an exciting opportunity. Biocatalysts could offer unparalleled selectivity and operate under mild, environmentally friendly conditions.

| Research Focus | Potential Catalytic System | Desired Outcome |

| Asymmetric Reduction | Chiral metal hydrides (e.g., Ru, Rh based) | Enantiomerically enriched chlorohydrins |

| C-Cl Bond Functionalization | Palladium or Nickel complexes with specialized ligands | Substituted malonates with novel functionalities |

| Selective Hydrolysis | Lipases or esterases in non-aqueous media | Mono-acid, mono-chloride derivatives |

Green Chemistry and Sustainable Synthesis Approaches for Dichloropropanedioyl Dichloride

The principles of green chemistry are increasingly guiding the development of chemical processes. For a reactive and potentially hazardous compound like dichloropropanedioyl dichloride, the adoption of sustainable practices is crucial. Future research in this area should address both the synthesis of the compound itself and its subsequent use in chemical reactions.

One promising avenue is the development of greener synthetic routes to dichloropropanedioyl dichloride. This could involve the use of less hazardous chlorinating agents or the development of a catalytic process that avoids the use of stoichiometric activating agents. For instance, a process utilizing deep eutectic solvents (DESs) could offer a more sustainable alternative to traditional organic solvents. researchgate.net

Furthermore, the implementation of mechanochemistry, where mechanical force is used to drive chemical reactions, could lead to solvent-free or solvent-minimized syntheses of dichloropropanedioyl dichloride derivatives. researchgate.net This technique has shown promise for the synthesis of amides and other functional groups, and its application to reactions involving this dichloride could significantly reduce the environmental impact. researchgate.net

| Green Chemistry Approach | Potential Application to Dichloropropanedioyl Dichloride | Expected Benefit |

| Alternative Solvents | Use of deep eutectic solvents (DES) for synthesis and reactions | Reduced VOC emissions, potential for catalyst recycling |

| Mechanochemistry | Solvent-free synthesis of amides and esters | Elimination of solvent waste, potentially faster reaction times |

| Atom-Economic Reactions | [4+2] cycloadditions or other pericyclic reactions | Maximized incorporation of starting material into the product |

Integration of Dichloropropanedioyl Dichloride in Flow Chemistry and Microreactor Technologies

The highly reactive and often exothermic nature of reactions involving dichloropropanedioyl dichloride makes it an ideal candidate for integration into flow chemistry and microreactor technologies. These technologies offer significant advantages in terms of safety, process control, and scalability.

The use of continuous flow reactors can mitigate the risks associated with handling this reactive compound by minimizing the reaction volume at any given time. This is particularly important for reactions that are highly exothermic or involve the formation of unstable intermediates. The superior heat and mass transfer in microreactors allows for precise temperature control, which can lead to improved selectivity and yields. rsc.org

Future research should focus on developing robust flow chemistry protocols for the synthesis of various derivatives of dichloropropanedioyl dichloride. This includes the continuous production of amides, esters, and other functionalized molecules. The ability to perform multi-step syntheses in a continuous fashion, without the need for isolation of intermediates, would significantly streamline the production of complex molecules. nih.gov

Furthermore, the integration of in-line analytical techniques, such as IR and NMR spectroscopy, into flow systems would enable real-time reaction monitoring and optimization. This data-rich approach to process development can accelerate the discovery of new reactions and the optimization of existing ones.

| Flow Chemistry Application | Advantage for Dichloropropanedioyl Dichloride Chemistry | Research Goal |

| Continuous Synthesis of Derivatives | Enhanced safety and temperature control | Development of a library of derivatives with high purity and yield |

| Multi-step Telescoped Reactions | Reduced workup and purification steps | Efficient synthesis of complex target molecules |

| In-line Process Analytical Technology (PAT) | Real-time optimization and process understanding | Rapid identification of optimal reaction conditions |

Advanced Material Science Applications Through Polymerization and Cross-linking Involving Dichloromalonyl Moieties

The bifunctional nature of dichloropropanedioyl dichloride makes it a highly attractive monomer for the synthesis of novel polymers and as a cross-linking agent for the modification of existing materials. The incorporation of the dichloromalonyl moiety into polymer backbones could impart unique properties, such as enhanced thermal stability, flame retardancy, and specific chemical reactivity.

Future research should explore the polymerization of dichloropropanedioyl dichloride with a variety of co-monomers, such as diamines and diols, to produce a new class of polyesters and polyamides. The properties of these polymers could be tuned by varying the structure of the co-monomer.

Furthermore, dichloropropanedioyl dichloride can be utilized as a cross-linking agent to modify the properties of existing polymers. For example, it could be used to cross-link polymers containing hydroxyl or amine groups, leading to materials with improved mechanical strength, solvent resistance, and thermal stability. The use of calcium chloride as a crosslinking agent for sodium alginate demonstrates the principle of using dichlorides to modify polymer properties. cellink.comresearchgate.net

The development of hydrogels based on polymers cross-linked with dichloropropanedioyl dichloride is another promising area. These materials could find applications in drug delivery, tissue engineering, and as absorbents for environmental remediation. The synthesis of homogeneous, highly swelling hydrogels using multivalent cross-linkers provides a model for this type of research. nih.gov

| Material Application | Role of Dichloropropanedioyl Dichloride | Potential Properties of the Resulting Material |

| Novel Polyesters and Polyamides | Monomer | Enhanced thermal stability, flame retardancy, chemical resistance |

| Cross-linked Polymers | Cross-linking agent | Improved mechanical strength, solvent resistance, dimensional stability |

| Functional Hydrogels | Cross-linking agent | Controlled swelling behavior, stimuli-responsiveness |

Interdisciplinary Research Incorporating Dichloropropanedioyl Dichloride in Novel Chemical Design

The unique reactivity and structural features of dichloropropanedioyl dichloride make it a valuable tool for interdisciplinary research, bridging the gap between synthetic chemistry and other fields such as medicinal chemistry, chemical biology, and materials science.

In medicinal chemistry, dichloropropanedioyl dichloride can be used as a scaffold for the synthesis of novel bioactive molecules. The two acyl chloride groups can be functionalized with different amine or alcohol-containing fragments to generate libraries of compounds for high-throughput screening. The dichloromethylene group can also be a key pharmacophoric feature.

In chemical biology, dichloropropanedioyl dichloride can be used to develop chemical probes to study biological processes. For example, it could be used to synthesize bifunctional molecules that can cross-link proteins, helping to elucidate protein-protein interactions. The design of multifunctional cross-linkers is an active area of research. nih.gov

In materials science, the interdisciplinary approach could lead to the development of "smart" materials that respond to external stimuli. For example, polymers containing the dichloromalonyl moiety could be designed to degrade under specific conditions, leading to applications in controlled release and biodegradable materials.

| Interdisciplinary Field | Application of Dichloropropanedioyl Dichloride | Potential Research Outcome |

| Medicinal Chemistry | Scaffold for combinatorial synthesis | Discovery of new drug candidates |

| Chemical Biology | Synthesis of chemical probes and cross-linkers | Elucidation of biological pathways and interactions |

| Materials Science | Design of stimuli-responsive polymers | Development of smart materials for advanced applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.